5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
Description
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 5), fluorine (position 1), methoxymethoxy (position 2), and trifluoromethyl (position 3) groups. Its molecular formula is C₉H₇BrF₄O₂, with a molecular weight of 303.06 g/mol. The methoxymethoxy group (OCH₂OCH₃) serves as a protective ether moiety, enhancing solubility and modulating reactivity in synthetic applications. This compound is commercially available as a specialty chemical for research and development, offered by suppliers like CymitQuimica in varying quantities .
Properties
IUPAC Name |
5-bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKSSFSUYBLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Methoxymethoxylation: The methoxymethoxy group can be introduced through the reaction of the corresponding hydroxyl compound with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration or sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can yield quinones.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene has been explored for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design targeting various diseases.
- Case Study : Research indicates that compounds with trifluoromethyl substituents exhibit improved biological activity against cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that similar compounds showed enhanced efficacy in inhibiting tumor growth in vitro .
Agrochemical Development
This compound is also being investigated for its insecticidal properties. The presence of bromine and fluorine atoms contributes to its bioactivity against pests.
- Case Study : A patent application describes the synthesis of related compounds that demonstrate significant insecticidal effects against common agricultural pests such as aphids and beetles . The effectiveness of these compounds can be attributed to their ability to disrupt pest metabolism.
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance.
- Application Example : The compound has been utilized in the development of fluorinated polymers which exhibit low surface energy and high hydrophobicity, making them suitable for applications in protective coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Positioning
The compound’s structural uniqueness lies in the combination and positions of its substituents. Below is a comparative analysis with analogous brominated, fluorinated, and trifluoromethyl-containing benzene derivatives:
Notes:
Biological Activity
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C9H7BrF4O2
- Molecular Weight : 287.06 g/mol
- IUPAC Name : this compound
The structure includes bromine and fluorine substituents, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and altered electronic properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Although specific data on this compound is limited, insights can be drawn from related compounds.
Case Study: Trifluoromethyl-Substituted Compounds
A study evaluated a series of trifluoromethyl-substituted salicylanilide derivatives for their antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results showed that compounds with trifluoromethyl groups had improved potency compared to their non-substituted analogs. For instance:
- Compound A (similar structure): MIC = 0.25 µg/mL against MRSA.
- Compound B (related structure): MIC = 0.5 µg/mL against vancomycin-resistant S. aureus (VRSA) .
These findings suggest that the trifluoromethyl group may enhance the antibacterial efficacy of related compounds.
Cytotoxicity Assessment
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The selectivity index (SI), which compares the cytotoxicity against human cells to antimicrobial activity, is a critical parameter. Compounds with an SI greater than 10 are generally considered promising candidates for further development.
In preliminary evaluations:
- Compounds exhibiting MIC values below 1 µg/mL against S. aureus were tested on Vero cells, revealing several candidates with SI > 10, indicating favorable selectivity towards bacterial targets over human cells .
Structure-Activity Relationships (SAR)
The presence of halogen atoms in aromatic compounds often correlates with enhanced biological activity. The following trends have been observed in related studies:
- Fluorine Substitution : Increases lipophilicity and electron-withdrawing effects, enhancing binding affinity to bacterial targets.
- Bromine Substitution : Contributes to hydrophobic interactions, potentially improving membrane permeability.
- Methoxy Groups : May provide additional hydrogen bonding opportunities, stabilizing interactions with biological targets .
Summary of Findings
| Property | Value/Observation |
|---|---|
| Molecular Formula | C9H7BrF4O2 |
| Antibacterial Activity (MIC) | Similar compounds show MIC < 1 µg/mL |
| Cytotoxicity | SI > 10 for several derivatives |
| Structural Features | Presence of Br and F enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
